2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonamide formation reaction, typically involving the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and sulfamoylphenyl group are particularly noteworthy, as they contribute to its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H18FN3O3S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O3S2/c1-12-17(23-19(27-12)15-4-2-3-5-16(15)20)18(24)22-11-10-13-6-8-14(9-7-13)28(21,25)26/h2-9H,10-11H2,1H3,(H,22,24)(H2,21,25,26) |
InChI Key |
WYRZRXJMDSWZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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